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Compound of Interest

Methyl 2-(3-
Compound Name:
mercaptophenyl)acetate

CAS No.: 133806-71-0

Cat. No.: B3321359

Get Quote

Technical Monograph: Methyl 2-(3-
mercaptophenyl)acetate

Molecular Weight & Structural Analysis Guide

Executive Summary

Methyl 2-(3-mercaptophenyl)acetate (CAS: 133806-71-0) is a bifunctional aromatic
intermediate characterized by a meta-substituted thiophenol motif and a methyl ester side
chain.[1] Its utility lies in its dual reactivity: the thiol (-SH) group serves as a high-nucleophilicity
handle for conjugation (e.g., thioether formation), while the ester moiety acts as a protected
carboxylate suitable for further elaboration or hydrolysis. This guide details its physicochemical
properties, spectroscopic signature, and handling protocols for research applications.

Chemical Identity & Physicochemical Properties[2]
[31[4]1[5][6][7]
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The accurate determination of molecular weight and physical constants is the first step in

validating sample integrity.

Table 1: Core Chemical Data

Property Specification Notes
Methyl 2-(3- _
IUPAC Name Preferred systematic name
sulfanylphenyl)acetate
CAS Number 133806-71-0 Primary identifier
Molecular Formula CoH1002S
) Calculated (C: 12.01, H: 1.01,
Molecular Weight 182.24 g/mol
0: 16.00, S: 32.06)
Exact Mass 182.0401 Da Monoisotopic mass for HRMS

Physical State

Colorless to pale yellow liquid

Typical for low-MW

thiophenolic esters

Odor

Characteristic "stench"

Thiol-associated; requires

fume hood

Solubility

DMSO, Methanol, Chloroform,
DCM

Hydrophobic aromatic core

limits water solubility

Molecular Weight Calculation Breakdown

For precise stoichiometry in synthesis, the molecular weight is derived as follows:

Carbon (9 atoms):
Hydrogen (10 atoms):
Oxygen (2 atoms):

Sulfur (1 atom):

Total:182.237 g/mol (Rounded to 182.24)
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Structural Analysis & Spectroscopic Signature

As a Senior Scientist, relying solely on a label is insufficient. The following spectroscopic data
predicts and interprets the signals required to validate the structure.

Nuclear Magnetic Resonance (NMR) Analysis

The structure contains a meta-disubstituted benzene ring, which creates a distinct splitting
pattern in the aromatic region.

Predicted *H-NMR (400 MHz, CDClIs)

e 7.10-7.30 ppm (m, 4H, Ar-H): The aromatic protons. Expect a complex multiplet due to the
meta substitution. The proton between the substituents (H-2) often appears as a singlet or
narrow doublet.

e 3.70 ppm (s, 3H, -OCHs): The methyl ester singlet. This is a diagnostic peak for ester
verification.

e 3.58 ppm (s, 2H, Ar-CH2-CO): The benzylic methylene group. It appears as a singlet, slightly
deshielded by the adjacent carbonyl and phenyl ring.

e 3.45 ppm (s, 1H, -SH): The thiol proton. Note: This signal is variable. It can broaden or shift
depending on concentration and solvent hydrogen bonding. D20 exchange will cause this
peak to disappear.

Predicted 3C-NMR (100 MHz, CDCIs)
e Carbonyl (C=0): ~172 ppm.

o Aromatic Carbons: Six unique signals in the 125-140 ppm range. The C-S and C-CH:
guaternary carbons will have lower intensity.

e Benzylic Carbon: ~41 ppm.

e Methoxy Carbon: ~52 ppm.

Mass Spectrometry (MS) Fragmentation Logic
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In Electron Impact (EI) or ESI(+) MS, the fragmentation follows a logical cleavage pathway

useful for structural confirmation.
e Molecular lon (M+): 182 m/z.
e Loss of Methoxy (-OCHs): 182 - 31 = 151 m/z (Acylium ion).

e Loss of Carbomethoxy (-COOCHSs): 182 - 59 = 123 m/z (Mercaptobenzyl cation). This is
often the base peak or a major fragment.

Structural Visualization (DOT Diagram)

The following diagram illustrates the connectivity and key spectroscopic assignments.
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Caption: Structural connectivity and predicted *H-NMR chemical shift assignments for structural

validation.

Synthesis & Reactivity Profile

Understanding the synthesis provides insight into potential impurities (e.g., disulfide dimers).
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Synthetic Pathway

The most robust synthesis typically involves the esterification of 3-mercaptophenylacetic acid.

Starting Material: 3-Mercaptophenylacetic acid (CAS 63271-86-3).

Reagents: Methanol (excess), Catalytic H2SOa or Thionyl Chloride (SOCIz).

Conditions: Reflux for 2-4 hours.

Workup: Neutralization with NaHCOs, extraction into DCM.

Purification: Vacuum distillation or flash chromatography (Hexane/EtOAc).

Critical Impurity Note: Thiols oxidize to disulfides (R-S-S-R) in air. If the NMR shows a complex
aromatic region or incorrect integration, check for the disulfide dimer (Molecular Weight ~362).
This can be reversed by treating the sample with DTT or TCEP before use.

Reactivity Workflow

This molecule is a "bifunctional linker." The diagram below outlines its divergent reactivity.

Methyl 2-(3-mercaptophenyl)acetate

+ Alkyl Halide / Maleimide + O2 / Air + LiOH / NaOH

Thiol Alkylation Oxidation Ester Hydrolysis

(Thioether Formation) (Disulfide Formation) (Saponification)

Drug Conjugates / Linkers Dimer Impurity Free Acid Derivative
(Stable C-S Bond) (Reversible with TCEP) (COOH)

Click to download full resolution via product page
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Caption: Divergent reactivity pathways: Thiol alkylation (primary utility), oxidation (impurity risk),
and hydrolysis.

Applications in R&D
Fragment-Based Drug Discovery (FBDD)

The 3-mercaptophenyl moiety acts as a pharmacophore fragment. The thiol group can interact
with cysteine residues in target proteins (covalent inhibition) or coordinate with metal centers
(e.g., Zinc metalloproteases).

Linker Chemistry (ADCs and PROTACS)

In Antibody-Drug Conjugates (ADCs), this molecule serves as a "cleavable linker" precursor.

o Mechanism: The ester can be hydrolyzed enzymatically within the cell, while the thiol
provides a stable attachment point to the payload or antibody via maleimide chemistry.

Safety & Handling Protocol

Hazard Class: Irritant / Stench.

» H-Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335
(May cause respiratory irritation).

e Odor Control: All transfers must occur in a functioning fume hood. Glassware should be
soaked in a bleach solution (sodium hypochlorite) to oxidize residual thiol to odorless
sulfonate before removal from the hood.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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